1-(1,4-Dioxan-2-ylmethyl)piperazine
Overview
Description
1-(1,4-Dioxan-2-ylmethyl)piperazine is a synthetic compound belonging to the piperazine family It is characterized by the presence of a piperazine ring substituted with a 1,4-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,4-Dioxan-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, as well as the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are preferred methods . These processes are highly selective and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dioxan-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, alkylating agents, and other electrophiles under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(1,4-Dioxan-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxan-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Piperazine: The simplest member of the piperazine family, used as an anthelmintic.
1-(2-Hydroxyethyl)piperazine: A derivative with a hydroxyethyl group, used in the synthesis of pharmaceuticals.
1-(2-Methoxyethyl)piperazine: A derivative with a methoxyethyl group, used in medicinal chemistry.
Uniqueness: 1-(1,4-Dioxan-2-ylmethyl)piperazine is unique due to the presence of the 1,4-dioxane moiety, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-11(4-2-10-1)7-9-8-12-5-6-13-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXANIROTRBABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2COCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441366 | |
Record name | 1-(1,4-dioxan-2-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329217-47-2 | |
Record name | 1-(1,4-dioxan-2-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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